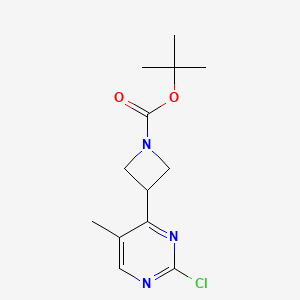

tert-Butyl 3-(2-chloro-5-methylpyrimidin-4-yl)azetidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

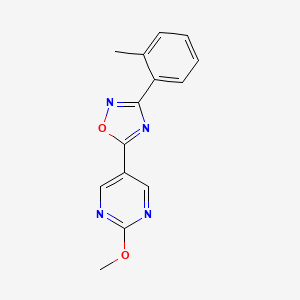

“tert-Butyl 3-(2-chloro-5-methylpyrimidin-4-yl)azetidine-1-carboxylate” is a chemical compound with the molecular formula C13H18ClN3O2 . It has a molecular weight of 283.75 . The compound is typically stored at a temperature of 4°C .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H18ClN3O2/c1-8-5-15-11(14)16-10(8)9-6-17(7-9)12(18)19-13(2,3)4/h5,9H,6-7H2,1-4H3 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

The compound is a powder . . The boiling point is not specified .Applications De Recherche Scientifique

Radiopharmaceutical Development

Karimi and Långström (2002) synthesized a novel ligand for nicotinic receptors via a Stille coupling reaction involving tert-butyl azetidine-1-carboxylate. This research aimed at developing radiolabeled compounds for brain imaging, specifically targeting the nicotinic acetylcholine receptors, which are crucial in neurological functions and disorders. The study successfully demonstrated an efficient synthesis pathway, highlighting the compound's potential in radiopharmaceutical applications (Karimi & Långström, 2002).

Histamine H4 Receptor Ligands

Altenbach et al. (2008) focused on developing ligands for the histamine H4 receptor, starting from a pyrimidine hit identified in a high-throughput screening (HTS) campaign. Their work, incorporating tert-butyl azetidine-1-carboxylate, led to the identification of compounds with potential anti-inflammatory and antinociceptive activities, supporting the therapeutic value of H4R antagonists in managing pain and inflammation (Altenbach et al., 2008).

Synthesis and Molecular Modifications

Yadav and Sriramurthy (2005) explored the synthesis of silylmethyl-substituted aziridine and azetidine, which react efficiently with nitriles and carbonyl substrates to produce imidazoline, oxazolidine, and tetrahydropyrimidine products. This research highlights the compound's role in generating structurally diverse heterocycles, demonstrating its utility in organic synthesis and the potential development of new therapeutic agents (Yadav & Sriramurthy, 2005).

Peptide Mimetics

Sajjadi and Lubell (2008) reported on the synthesis of azetidine-2-carboxylic acid analogs with heteroatomic side chains at the 3-position, achieved by modifying tert-butyl ester (2S,3S)-1. These compounds are designed as tools for studying the influence of conformation on peptide activity, offering insights into peptide structure-activity relationships and the design of peptide mimetics with potential therapeutic applications (Sajjadi & Lubell, 2008).

Synthetic Routes for Novel Compounds

Meyers et al. (2009) described efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to tert-butyl azetidine-1-carboxylate, showcasing its significance in accessing chemical spaces complementary to piperidine ring systems. This work underscores the versatility of tert-butyl azetidine-1-carboxylate derivatives in synthesizing novel compounds with potential pharmaceutical relevance (Meyers et al., 2009).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 3-(2-chloro-5-methylpyrimidin-4-yl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3O2/c1-8-5-15-11(14)16-10(8)9-6-17(7-9)12(18)19-13(2,3)4/h5,9H,6-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KINCWMIBYFWLSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1C2CN(C2)C(=O)OC(C)(C)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Chlorophenyl)-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2812533.png)

![2-[[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B2812538.png)

![2-chloro-N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride](/img/structure/B2812539.png)

![[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloro-6-fluorobenzenecarboxylate](/img/structure/B2812540.png)

![N-propyl-N'-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2812541.png)

![(3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-ethylpiperazin-1-yl)methanone](/img/structure/B2812550.png)